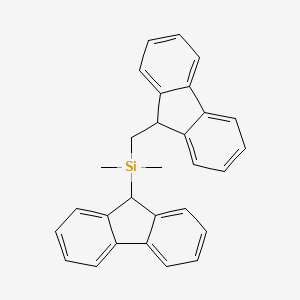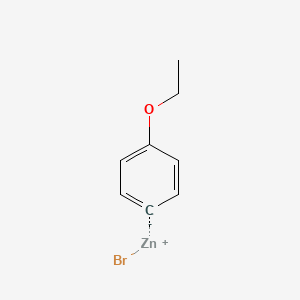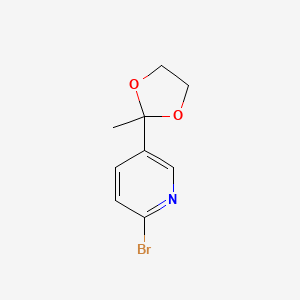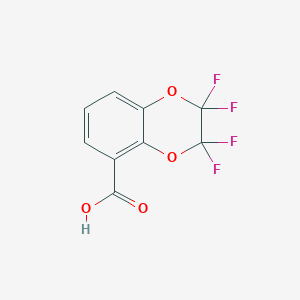
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene, 98% (abbreviated 2-C1,1,2-TFE-5-NCB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and is used in a variety of laboratory experiments. The purpose of
Mécanisme D'action
2-C1,1,2-TFE-5-NCB is believed to act by forming a complex with the target molecule, which then undergoes a reaction to form the desired product. The reaction is believed to occur through a nucleophilic substitution mechanism, in which the nitro group of 2-C1,1,2-TFE-5-NCB acts as a nucleophile and the chlorine atom acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-C1,1,2-TFE-5-NCB have not been extensively studied. However, it is believed that the compound may have a toxic effect on certain organisms. In particular, it has been shown to be toxic to certain types of bacteria, suggesting that it may have a similar effect on other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-C1,1,2-TFE-5-NCB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a highly reactive compound, which makes it useful for a variety of reactions. However, it can be difficult to control the reaction conditions, which can lead to the formation of unwanted byproducts. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
Future research on 2-C1,1,2-TFE-5-NCB could focus on optimizing the synthesis process to increase the yield of the desired product and reduce the formation of unwanted byproducts. Additionally, further research could be conducted to explore the compound’s potential applications in other industries, such as the agrochemical industry. Finally, further research could be conducted to explore the compound’s biochemical and physiological effects, with the aim of developing safer and more effective applications of the compound.
Méthodes De Synthèse
2-C1,1,2-TFE-5-NCB is synthesized through a reaction between 2-chloro-1,1,2-trifluoroethanol and 5-nitrochlorobenzene. The reaction is conducted at a temperature of 70°C and a pressure of 1 atm in the presence of an acid catalyst. The reaction yields the desired product in a yield of 98%.
Applications De Recherche Scientifique
2-C1,1,2-TFE-5-NCB has been studied for its potential applications in scientific research. It has been used in the study of the synthesis of 5-amino-2-chloro-1,1,2-trifluoroethoxybenzene, a compound with potential applications in the pharmaceutical industry. It has also been used in the study of the synthesis of 5-nitro-2-chloro-1,1,2-trifluoroethoxybenzene, a compound with potential applications in the agrochemical industry.
Propriétés
IUPAC Name |
2-chloro-1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO3/c9-5-3-4(14(15)16)1-2-6(5)17-8(12,13)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXBJFTYBTBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-(nitro)chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)










![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)
